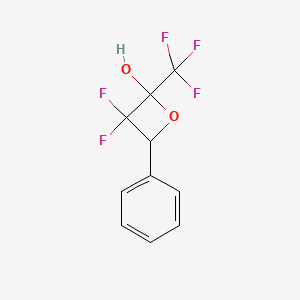
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including the presence of both difluoro and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- typically involves the fluorination of styrene derivatives. A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex is used to achieve the desired difluoroethylation . Catalytic conditions using 4-iodotoluene as a catalyst and m-CPBA as a terminal oxidant are also possible .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable fluorination techniques and the availability of reagents like PhI(OCOCF3)2 suggest that large-scale synthesis could be feasible with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Difluorotridecane
- 2,2-Dimethylfluoropropane
- 2-Ethyl-1-fluorobutane
Uniqueness
Compared to these similar compounds, 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Número CAS |
116020-01-0 |
|---|---|
Fórmula molecular |
C10H7F5O2 |
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
3,3-difluoro-4-phenyl-2-(trifluoromethyl)oxetan-2-ol |
InChI |
InChI=1S/C10H7F5O2/c11-8(12)7(6-4-2-1-3-5-6)17-9(8,16)10(13,14)15/h1-5,7,16H |
Clave InChI |
GAMSRTZMGQLDAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(O2)(C(F)(F)F)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















